molecular formula C25H27N5O2 B268079 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine

Cat. No. B268079
M. Wt: 429.5 g/mol
InChI Key: NCKALTGIYINKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as MTMEP and belongs to the class of phenethylamine derivatives.

Mechanism of Action

The exact mechanism of action of MTMEP is not yet fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and glutamate. MTMEP may also have anti-inflammatory and antioxidant effects, which could contribute to its therapeutic potential.
Biochemical and Physiological Effects:
MTMEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of oxidative stress, and the inhibition of pro-inflammatory cytokines. It has also been shown to have analgesic effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTMEP for lab experiments is its relatively low toxicity compared to other compounds in its class. However, it can be difficult to obtain and may be expensive to synthesize. Additionally, its mechanism of action is not yet fully understood, which could limit its potential applications.

Future Directions

There are several potential future directions for research on MTMEP. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential neuroprotective effects in neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, MTMEP shows promise as a therapeutic agent, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of MTMEP involves a series of chemical reactions that require the use of specialized equipment and reagents. The most common method of synthesizing MTMEP involves the condensation of 4-methylphenylhydrazine with 3-methoxy-4-formylbenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting amine with 1-phenylethyl bromide in the presence of potassium carbonate.

Scientific Research Applications

MTMEP has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include its use as an antidepressant, anxiolytic, and analgesic agent. MTMEP has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

Product Name

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-1-phenylethanamine

InChI

InChI=1S/C25H27N5O2/c1-18-9-12-22(13-10-18)30-25(27-28-29-30)17-32-23-14-11-20(15-24(23)31-3)16-26-19(2)21-7-5-4-6-8-21/h4-15,19,26H,16-17H2,1-3H3

InChI Key

NCKALTGIYINKTF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC

Origin of Product

United States

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